molecular formula C12H8F2O2 B6373395 3-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol, 95% CAS No. 1261944-38-0

3-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol, 95%

Cat. No.: B6373395
CAS No.: 1261944-38-0
M. Wt: 222.19 g/mol
InChI Key: YAXOSHJPTXAYEY-UHFFFAOYSA-N
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Description

3-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol, commonly referred to as 3-FHP, is a synthetic compound that has recently been gaining attention due to its potential applications in a variety of scientific research and laboratory experiments. This compound has been found to have a number of biochemical and physiological effects that make it a promising candidate for further exploration.

Scientific Research Applications

3-FHP has been found to have a number of potential applications in scientific research. It has been used as a reagent in the synthesis of various pharmaceuticals and other compounds, as well as in the development of new materials and technologies. In addition, 3-FHP has been found to be useful in the study of enzyme inhibition, as well as in the study of the physiological effects of drugs.

Mechanism of Action

The mechanism of action of 3-FHP is not fully understood. However, it is believed that 3-FHP binds to specific proteins and enzymes in the body, leading to changes in their activity and the subsequent physiological effects. Additionally, 3-FHP has been found to bind to certain receptors in the body, which can alter the activity of the associated enzymes and proteins.
Biochemical and Physiological Effects
3-FHP has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, 3-FHP has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have an effect on the metabolism of glucose and lipids, as well as to have an effect on the regulation of hormones.

Advantages and Limitations for Lab Experiments

The use of 3-FHP in laboratory experiments has a number of advantages. It is relatively inexpensive to synthesize and can be easily purified and stored. Additionally, 3-FHP has been found to be stable and non-toxic, making it safe to use in a variety of experiments.
However, there are also a number of limitations to the use of 3-FHP in laboratory experiments. It is not very soluble in water, making it difficult to use in certain types of experiments. Additionally, 3-FHP has a relatively short half-life, meaning that it must be used quickly in order to be effective.

Future Directions

Given the potential of 3-FHP, there are a number of future directions that could be explored. For example, further research could be conducted into the effects of 3-FHP on enzyme inhibition, as well as its potential as an anti-cancer agent. Additionally, research could be conducted into the effects of 3-FHP on the metabolism of glucose and lipids, as well as its potential as a regulator of hormones. Additionally, further research could be conducted into the potential applications of 3-FHP in the synthesis of pharmaceuticals and other compounds, as well as its potential use in the development of new materials and technologies.

Synthesis Methods

3-FHP is synthesized using a multi-step reaction process that begins with the reaction of 5-fluoro-2-hydroxybenzaldehyde and 4-fluorophenol in the presence of an acid catalyst. This reaction yields 3-fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol. This compound can then be further purified by recrystallization and further chemical treatments.

Properties

IUPAC Name

3-fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O2/c13-7-1-4-12(16)10(5-7)9-3-2-8(15)6-11(9)14/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXOSHJPTXAYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684195
Record name 2',5-Difluoro[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-38-0
Record name [1,1′-Biphenyl]-2,4′-diol, 2′,5-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261944-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',5-Difluoro[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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